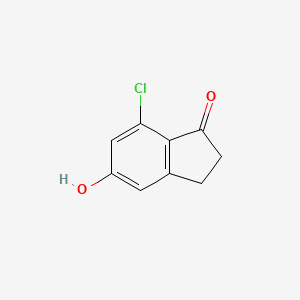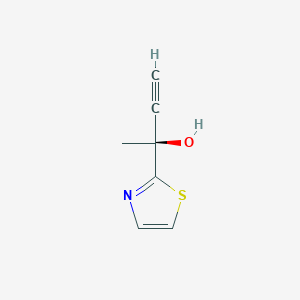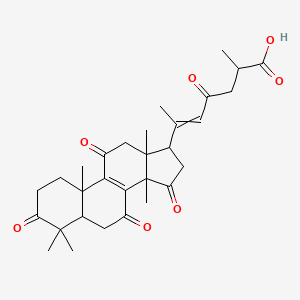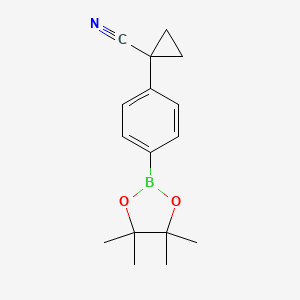
2-Iodotriphenylene
Vue d'ensemble
Description
2-Iodotriphenylene is an organic compound with the molecular formula C18H11I. It is a derivative of triphenylene, where one of the hydrogen atoms is replaced by an iodine atom at the second position. This compound is known for its white to almost white powder or crystalline appearance and has a melting point range of 155.0 to 159.0 °C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodotriphenylene can be synthesized through various methods. One common approach involves the iodination of triphenylene using iodine and an oxidizing agent. The reaction typically occurs in the presence of a catalyst, such as copper(I) iodide, and under reflux conditions in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium or copper catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted triphenylenes can be formed.
Coupling Products: Formation of biaryl compounds or other extended aromatic systems.
Applications De Recherche Scientifique
2-Iodotriphenylene has diverse applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-Iodotriphenylene largely depends on its application. In organic electronics, its role as a semiconductor involves the formation of π-conjugated systems that facilitate charge transport. The iodine atom can influence the electronic properties of the molecule, enhancing its performance in devices .
Comparaison Avec Des Composés Similaires
2-Bromotriphenylene: Similar structure but with a bromine atom instead of iodine.
2-Chlorotriphenylene: Contains a chlorine atom at the second position.
2-Fluorotriphenylene: Features a fluorine atom in place of iodine
Uniqueness: 2-Iodotriphenylene is unique due to the presence of the iodine atom, which imparts distinct electronic properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can enhance the compound’s reactivity and suitability for specific applications .
Propriétés
IUPAC Name |
2-iodotriphenylene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11I/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNYRZSJDYTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228778-59-3 | |
| Record name | 2-Iodotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)
![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)


![Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate](/img/structure/B3026985.png)



![8H-7,10-Methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid, 5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-, (1aR,5S,8S,10R,22aR)-](/img/structure/B3026994.png)

